N-(2-ETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA -

N-(2-ETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

Catalog Number: EVT-4954906
CAS Number:
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) []

  • Compound Description: ABT-869 is a potent, orally active, multitargeted receptor tyrosine kinase (RTK) inhibitor. It exhibits potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, making it a potential anticancer agent. []
  • Relevance: While structurally distinct from N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, ABT-869 shares the core N-phenyl-N'-arylurea pharmacophore. This structural motif is commonly found in kinase inhibitors, suggesting potential exploration of similar biological targets for N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. []

2. N-[2-[3-(2-Cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea (and enantiomers) []

  • Compound Description: This compound, particularly its (R)-enantiomer (5a), exhibits β1-adrenoceptor selectivity. Its development aimed to create potential positron emission tomography (PET) radioligands for assessing myocardial β1-adrenoceptor density. []
  • Relevance: The presence of the N-phenyl-N'-arylurea moiety in these compounds highlights this structural feature's versatility in targeting diverse biological systems. Although the overall structures differ significantly from N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, the shared urea core suggests a potential for exploring various pharmacological activities for the target compound. []

3. N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives [, ]

  • Compound Description: This series of compounds displays potent and selective inhibition of VEGFR-2 and PDGFRα tyrosine kinases. They have shown promise as antitumor agents. [, ]
  • Relevance: Similar to ABT-869, these derivatives share the fundamental N-phenyl-N'-arylurea structure with N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. The research emphasizes the importance of substituent modifications on the aryl rings for influencing potency and selectivity towards specific kinases. This knowledge could guide the exploration of N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea analogs targeting similar kinase pathways. [, ]

4. 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

  • Compound Description: CHMFL-FLT3-213 acts as a potent type II FLT3 kinase inhibitor, exhibiting efficacy against various FLT3-ITD mutations associated with acute myeloid leukemia (AML). []
  • Relevance: Both CHMFL-FLT3-213 and N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea contain a morpholine ring system within their structures. Although the core structures differ, the presence of this shared moiety suggests a potential for exploring similar structure-activity relationships and potential anticancer applications for N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. []

5. N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea []

  • Compound Description: This compound is noteworthy for its distinct crystal structure, stabilized by intra- and intermolecular hydrogen bonding. []
  • Relevance: While not directly explored for biological activity in this context, its structural similarity to the N-phenyl-N'-arylurea pharmacophore found in N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea provides insights into potential molecular conformations and crystal packing interactions relevant for drug design. []

6. N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea []

  • Compound Description: This compound exhibits notable fungicidal activity against Rhizoctonia solani and Botrytis cinerea. []
  • Relevance: Although the overall structures differ, this compound shares the N-aryl-N'-arylurea core structure with N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, highlighting the importance of this motif in designing molecules with biological activity. The presence of halogenated aromatic rings in both compounds further emphasizes potential similarities in their physicochemical properties and interactions with biological targets. []

7. N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea []

  • Compound Description: This compound's crystal structure reveals a three-dimensional network stabilized by N—H⋯O and O—H⋯O hydrogen bonds. []
  • Relevance: This compound's structural similarity to the N-phenyl-N'-arylurea pharmacophore, particularly the presence of a hydroxyl group on one aryl ring, offers insights into potential hydrogen bonding patterns and intermolecular interactions relevant for N-(2-Ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. Understanding these interactions can guide the design of analogs with improved pharmacological properties. []

Properties

Product Name

N-(2-ETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

IUPAC Name

1-(2-ethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-2-17-5-3-4-6-19(17)22-20(24)21-18-9-7-16(8-10-18)15-23-11-13-25-14-12-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24)

InChI Key

UHMRXXJPRPYUOJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.